molecular formula C10H13ClN2O B1214056 4-Amino-1-phenylpyrrolidin-2-one hydrochloride CAS No. 774-21-0

4-Amino-1-phenylpyrrolidin-2-one hydrochloride

Cat. No.: B1214056
CAS No.: 774-21-0
M. Wt: 212.67 g/mol
InChI Key: YKUPNEOUQMMOGV-UHFFFAOYSA-N
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Description

4-Amino-1-phenylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol It is a derivative of pyrrolidinone, featuring an amino group at the fourth position and a phenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-phenylpyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidinone derivative and aniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent such as ethanol or methanol.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-phenylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

4-Amino-1-phenylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-phenylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-phenylpyrrolidin-2-one
  • 1-Phenylpyrrolidin-2-one
  • 4-Amino-2-pyrrolidinone

Uniqueness

4-Amino-1-phenylpyrrolidin-2-one hydrochloride is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-1-phenylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUPNEOUQMMOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998612
Record name 4-Amino-1-phenylpyrrolidin-2-one--hydrogen chloride (1/1)
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-21-0
Record name 2-Pyrrolidinone, 4-amino-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-amino-1-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-1-phenylpyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-phenylpyrrolidin-2-one hydrochloride
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